molecular formula C2H6N2 B091507 Acetamidine CAS No. 143-37-3

Acetamidine

Cat. No.: B091507
CAS No.: 143-37-3
M. Wt: 58.08 g/mol
InChI Key: OQLZINXFSUDMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamidine, also known as ethanimidamide, is an organic compound with the formula CH₃C(NH)NH₂. It is one of the simplest amidines and is commonly encountered as its hydrochloride salt, this compound hydrochloride. This compound is used in the synthesis of various nitrogen-bearing compounds and has significant applications in both laboratory and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetamidine hydrochloride is synthesized through a two-step process starting with acetonitrile in ethanol at close to 0°C. The mixture is treated with anhydrous hydrogen chloride in a Pinner reaction, producing crystals of acetimido ethyl ether hydrochloride. This intermediate is then treated with an excess of ammonia in dry ethanol, converting the ether to the amidine .

Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by introducing hydrogen chloride into a solution of acetonitrile and methanol. The mixture is then treated with ammonia methanol solution, maintaining the pH in the range of 7-8. The resulting product is centrifuged to remove ammonium chloride, and the filtrate is concentrated to obtain this compound hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Acetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water is used as the reagent.

    Decomposition: Heat is applied.

    Substitution: β-dicarbonyls, acetaldehydes, and imidates are used as reagents.

Major Products:

Mechanism of Action

Acetamidine exerts its effects primarily through its strong basicity and ability to form stable complexes with various substrates. It acts as a nucleophile in many reactions, facilitating the formation of nitrogen-containing heterocycles. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

    Formamidine: Similar in structure but with a formyl group instead of an acetyl group.

    Benzamidine: Contains a benzyl group instead of an acetyl group.

    Guanidine: Contains an additional nitrogen atom, making it a stronger base.

Uniqueness: Acetamidine is unique due to its simplicity and versatility in forming various nitrogen-containing heterocycles. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2/c1-2(3)4/h1H3,(H3,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLZINXFSUDMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-42-5 (mono-hydrochloride), 36896-17-0 (monoacetate)
Record name Acetamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00162273
Record name Acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143-37-3
Record name Acetamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK19732OQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamidine
Reactant of Route 2
Acetamidine
Reactant of Route 3
Acetamidine
Reactant of Route 4
Reactant of Route 4
Acetamidine
Reactant of Route 5
Acetamidine
Reactant of Route 6
Acetamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.